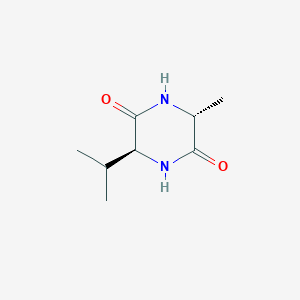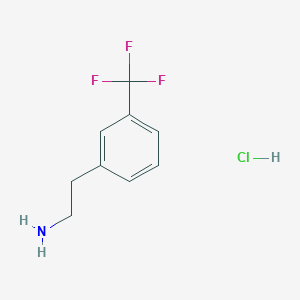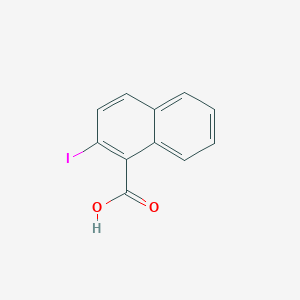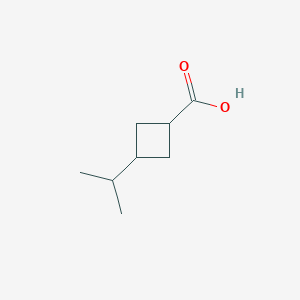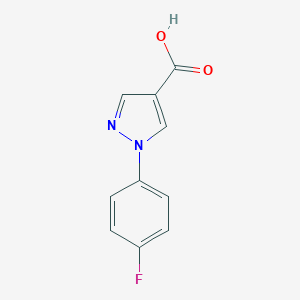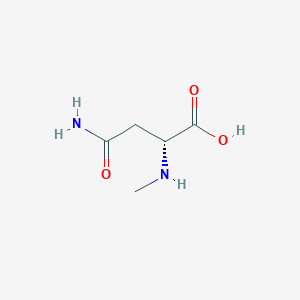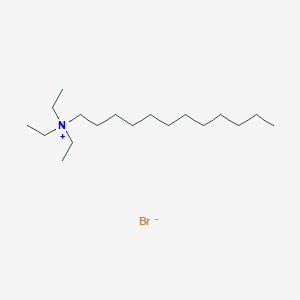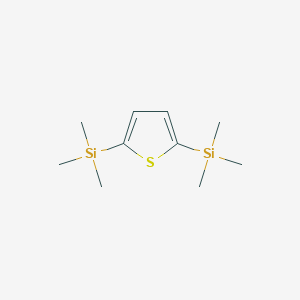
2,5-Bis(trimethylsilyl)thiophene
Overview
Description
2,5-Bis(trimethylsilyl)thiophene is an organosilicon compound with the molecular formula C10H20SSi2. It is a derivative of thiophene, where the hydrogen atoms at the 2 and 5 positions are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(trimethylsilyl)thiophene can be synthesized through several methods. One common method involves the reaction of thiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents like diphenyliodonium triflate in the presence of a copper catalyst can facilitate substitution reactions.
Major Products
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Various reduced thiophene derivatives.
Substitution: Compounds like 2,5-diphenylthiophene.
Scientific Research Applications
2,5-Bis(trimethylsilyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including conductive polymers and photoelectric materials.
Mechanism of Action
The mechanism of action of 2,5-bis(trimethylsilyl)thiophene involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved or substituted, allowing the thiophene ring to participate in further reactions. These transformations can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trimethylstannyl)thiophene: Similar structure but with trimethylstannyl groups instead of trimethylsilyl groups.
2,5-Dimethylthiophene: Lacks the trimethylsilyl groups, resulting in different chemical properties.
2,5-Diphenylthiophene: Contains phenyl groups instead of trimethylsilyl groups.
Uniqueness
2,5-Bis(trimethylsilyl)thiophene is unique due to the presence of trimethylsilyl groups, which impart distinct chemical reactivity and stability. These groups also influence the compound’s solubility and interaction with other molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
trimethyl-(5-trimethylsilylthiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUOKUOVIWJMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170766 | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17906-71-7 | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


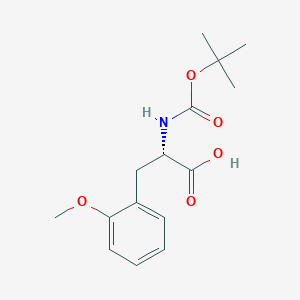
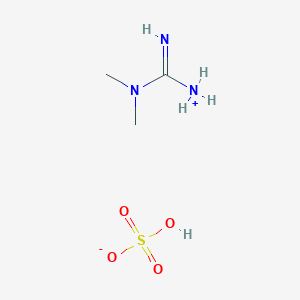


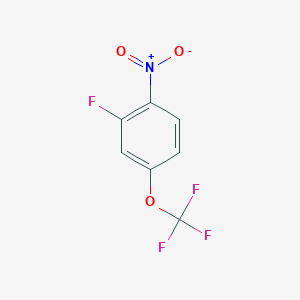
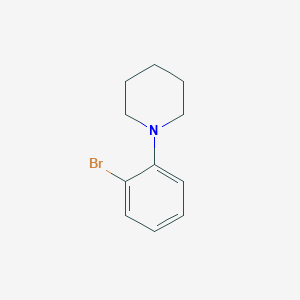
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
